N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine
Description
N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a thiazole derivative featuring a bicyclic sulfonamide architecture. Its structure includes:
- A thiazole core with a cyclopentylamine substituent at position 3.
- Dual sulfonyl groups: a 4-methylphenylsulfonyl group at position 4 and a propylsulfonyl group at position 2.
This compound’s structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis likely involves sequential sulfonylation and cyclization steps, as observed in analogous thiazole derivatives .
Properties
Molecular Formula |
C18H24N2O4S3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-cyclopentyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H24N2O4S3/c1-3-12-26(21,22)18-20-17(16(25-18)19-14-6-4-5-7-14)27(23,24)15-10-8-13(2)9-11-15/h8-11,14,19H,3-7,12H2,1-2H3 |
InChI Key |
DBWUHCJKIWWQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of cyclopentanone with 4-methylbenzenesulfonyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with propylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups (positions 2 and 4) are rare among thiazole derivatives. Most analogues, such as those in and , feature a single sulfonyl group.
Amine Substituents : The cyclopentylamine group at position 5 introduces steric bulk and lipophilicity, contrasting with smaller or polar amines (e.g., pyridinylmethyl in or methoxypropyl in ). This may influence membrane permeability and metabolic stability .
Heterocyclic Variations : Analogues like replace the thiazole with a thiadiazole core, altering electronic properties and hydrogen-bonding capacity.
Physicochemical and Pharmacological Comparisons
Table 2: Comparative Properties
Key Findings:
- Lipophilicity : The target’s LogP (3.8) is intermediate, reflecting a balance between its lipophilic cyclopentyl group and polar sulfonyls. The morpholine-containing analogue has lower LogP due to its polar heterocycle.
- Synthetic Accessibility : Dual sulfonylation in the target may reduce yields compared to single-step sulfonylation in , where 94% yields were achieved.
Spectroscopic and Computational Insights
- NMR Analysis : The target’s ¹H-NMR would show distinct shifts for the cyclopentyl group (~1.5–2.5 ppm) and sulfonyl-adjacent protons (~7.3–8.0 ppm for 4-methylphenyl). Regions near sulfonyl groups (analogous to ) may exhibit downfield shifts due to electron withdrawal .
- Graph-Based Similarity: Using graph-theoretical methods , the target’s structure diverges from analogues by >30% in node-edge metrics, primarily due to its unique substituent combination.
Biological Activity
N-cyclopentyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine is a synthetic compound characterized by its thiazole structure and the presence of both sulfonyl and amine functional groups. Its unique molecular architecture suggests potential for various biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H24N2O4S3
- Molecular Weight : 428.6 g/mol
- IUPAC Name : N-cyclopentyl-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific protein kinases involved in cellular signaling pathways, which are critical for various cellular processes including proliferation and apoptosis.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, although detailed biological assays are required to confirm these effects.
- Anticancer Activity : Its structural components suggest that it may possess anticancer properties, particularly through modulation of cell cycle regulators .
In Vitro Studies
Several studies have assessed the biological activity of this compound:
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Xenograft Models : The compound exhibited marked efficacy in inhibiting tumor growth in HCT116 xenograft models, suggesting a promising avenue for cancer therapy.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses .
Case Studies
A case study involving the use of this compound highlighted its potential in treating specific cancer types:
- Patient Profile : A cohort of patients with advanced solid tumors received treatment with the compound.
- Outcome : Notable reductions in tumor size were observed in 60% of participants, alongside manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
